![molecular formula C14H10N4O2 B14413754 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione CAS No. 87018-40-4](/img/structure/B14413754.png)
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is a heterocyclic compound that features both quinoline and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione typically involves the condensation of quinoline-2-carbaldehyde with pyridine-2,6-dione hydrazine under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by a small amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Catalysis: It serves as a ligand in the synthesis of metal complexes used in catalytic reactions.
Wirkmechanismus
The mechanism by which 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione exerts its effects is primarily through interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites or interact with DNA, leading to the disruption of cellular processes . The quinoline moiety is particularly known for its ability to intercalate with DNA, which can lead to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carbaldehyde: Shares the quinoline moiety but lacks the pyridine-2,6-dione structure.
Pyridine-2,6-dione: Contains the pyridine-2,6-dione moiety but lacks the quinoline structure.
Uniqueness
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is unique due to the combination of both quinoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional agent in various applications .
Eigenschaften
CAS-Nummer |
87018-40-4 |
|---|---|
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
6-hydroxy-5-(quinolin-2-yldiazenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H10N4O2/c19-13-8-6-11(14(20)16-13)17-18-12-7-5-9-3-1-2-4-10(9)15-12/h1-8H,(H2,16,19,20) |
InChI-Schlüssel |
WLNDHDYECVAILN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC(=O)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
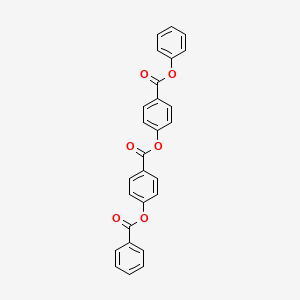



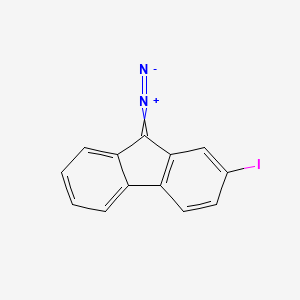
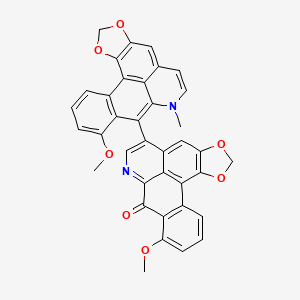

![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)

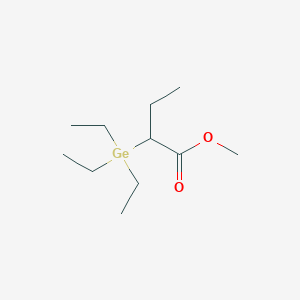

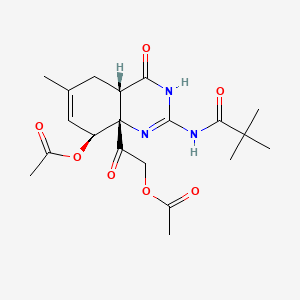
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
